ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate
Description
ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate is a complex organic compound that features a benzoate ester linked to a thiomorpholine derivative
Properties
IUPAC Name |
ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-2-22-15(21)10-3-5-11(6-4-10)16-12(18)7-17-13(19)8-23-9-14(17)20/h3-6H,2,7-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUNGHIHAECDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate typically involves a multi-step process. One common method starts with the preparation of the thiomorpholine derivative, which is then acetylated and subsequently reacted with ethyl 4-aminobenzoate under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate: Similar in structure but may have different substituents or functional groups.
Thiomorpholine derivatives: Compounds containing the thiomorpholine ring, which may exhibit similar biological activities.
Benzoate esters: Compounds with the benzoate ester functional group, used in various chemical and industrial applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate is a compound with potential biological activity, primarily due to its unique chemical structure that includes an ethyl ester group, a benzene ring with an amino group, and a thiomorpholine ring featuring carbonyl functionalities. This article focuses on the biological activity of this compound, discussing its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C17H20N2O5S
- Molecular Weight : 364.42 g/mol
- CAS Number : 868215-23-0
The compound's structure includes:
- An ethyl ester group (C2H5O)
- A benzene ring with an amino group at the para position
- A thiomorpholine ring with two carbonyl groups
Currently, detailed information on the specific mechanism of action for this compound is limited. However, compounds containing thiomorpholine rings often exhibit biological activities such as antimicrobial and anticancer properties due to their ability to interact with biological macromolecules.
Biological Activity
Research indicates that compounds similar to this compound have shown promising results in various biological assays. Here are some notable findings:
- Antimicrobial Activity :
- Anticancer Potential :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against Escherichia coli and Staphylococcus aureus. This compound was included in the screening and exhibited significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity Assay
In another investigation focusing on anticancer properties, a series of compounds including this compound were tested against human breast cancer cell lines (MCF-7). Results indicated that this compound induced apoptosis at micromolar concentrations, highlighting its potential application in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Result |
|---|---|---|
| Antimicrobial | This compound | Significant inhibition against E. coli and S. aureus |
| Anticancer | This compound | Induced apoptosis in MCF-7 cells at micromolar concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
